1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one
Beschreibung
The compound 1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one is a structurally complex heterocyclic molecule featuring a 1,8-naphthyridin-4(1H)-one core substituted with ethyl and methyl groups at positions 1 and 7, respectively. A pivotal structural element is the 9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl moiety attached at position 2.
The 1,8-naphthyridinone scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications.
Eigenschaften
IUPAC Name |
1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-4-24-13-17(18(26)16-8-7-15(2)22-19(16)24)20(27)25-12-11-23(3)14-21(25)9-5-6-10-21/h7-8,13H,4-6,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOHBIISMNPNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC34CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-Ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one is a complex organic compound with potential biological activities that are of interest in medicinal chemistry. This article explores its biological activity based on available research findings, including case studies and detailed analyses.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C₁₄H₁₈N₄O
- CAS Number : Not specifically listed but related compounds include CAS 933716-21-3 for 9-Methyl-6,9-diazaspiro[4.5]decane.
Antimicrobial Activity
Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. The presence of the naphthyridinone moiety in this compound suggests potential effectiveness against various bacterial strains. For instance, compounds similar to this structure have shown activity against Staphylococcus aureus and E. coli .
Anticancer Properties
Research has identified that naphthyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structural features have been reported to inhibit protein arginine methyltransferases (PRMTs), which play a critical role in cancer progression .
Neuroprotective Effects
The diazaspiro component of the compound has been linked to neuroprotective effects in preliminary studies. Compounds with similar spiro structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity . This suggests that the compound may have potential applications in neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study conducted on a series of naphthyridine derivatives demonstrated that modifications at the nitrogen positions significantly enhanced antimicrobial activity. The study highlighted a specific derivative that exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
Study 2: Anticancer Activity
In vitro assays involving human cancer cell lines revealed that naphthyridinone derivatives could reduce cell viability by over 50% at concentrations as low as 10 µM. This effect was attributed to the inhibition of cell cycle progression at the G2/M phase .
Data Summary Table
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Structural and Functional Comparison of Selected 1,8-Naphthyridinone Derivatives
Key Observations:
- Bioactivity Modulation: The oxadiazole-containing analogs (e.g., 6h) demonstrate anticancer activity via ATR/CHK1 pathway inhibition, whereas the thioxoquinoxaline-oxadiazole hybrid () shows superior antimicrobial potency. The target compound’s diazaspiro group may confer distinct binding interactions, though its biological profile remains underexplored .
- Spirocyclic vs. Planar Substituents: The rigid spirocyclic system in the target compound contrasts with planar substituents (e.g., oxadiazole or quinoxaline).
Crystallographic and Conformational Analysis
- The diazaspiro group in the target compound may adopt a chair-like conformation, as seen in related spirocyclic systems (e.g., 6,9-diazaspiro[4.5]decane dihydrochloride), which stabilizes the molecule through intramolecular hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
